molecular formula C20H27N3O3 B2635103 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine CAS No. 2034305-78-5

1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine

Cat. No.: B2635103
CAS No.: 2034305-78-5
M. Wt: 357.454
InChI Key: YCBMEYXVPDMGJA-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a methoxypyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions and yields. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrrolidine moiety, in particular, may contribute to its enhanced cytotoxic effects on cancer cells compared to similar compounds.

Properties

IUPAC Name

cyclopropyl-[4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-26-18-8-9-23(14-18)17-6-4-16(5-7-17)20(25)22-12-10-21(11-13-22)19(24)15-2-3-15/h4-7,15,18H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBMEYXVPDMGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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